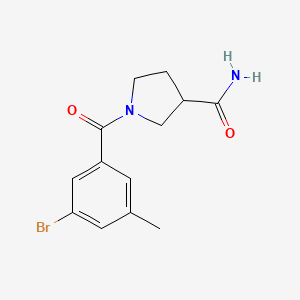![molecular formula C18H21N3O3 B6638527 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide](/img/structure/B6638527.png)
2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide, also known as MDOP or MDOPC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of spirochromenes, which are known for their diverse biological activities. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MDOP will be discussed in
Mecanismo De Acción
2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide exerts its biological effects through the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide can reduce inflammation. 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide also induces apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that lead to programmed cell death.
Biochemical and Physiological Effects:
2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In cancer cells, 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide induces apoptosis and inhibits cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yields. It has been shown to have potent biological activities, making it a promising candidate for further research. However, there are also limitations to using 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide also has potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the development of analogs of 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide with improved solubility and potency. Overall, 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide is a promising compound with potential applications in various scientific research areas.
Métodos De Síntesis
2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-hydroxy-2H-pyran-2-one with 2,4-pentanedione, followed by cyclization with hydrazine hydrate and 4-chlorobutyryl chloride. The resulting compound is then reacted with 3-amino-5-methylisoxazole to yield 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide. This synthesis method has been optimized and can produce 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide in good yields.
Aplicaciones Científicas De Investigación
2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide has shown potential in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-21-15(6-9-19-21)17(22)20-14-12-18(7-10-23-11-8-18)24-16-5-3-2-4-13(14)16/h2-6,9,14H,7-8,10-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHQXSYLJUVWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)
![5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide](/img/structure/B6638474.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B6638489.png)
![3-methyl-1-propyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638502.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638509.png)
![3-imidazol-1-yl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638511.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide](/img/structure/B6638514.png)
![4-chloro-2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide](/img/structure/B6638519.png)
![2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638531.png)
![2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide](/img/structure/B6638545.png)